Regioisomeric Differentiation: 2-yl vs 3-yl Boronic Acid Scaffolds in Drug Design
The (6-Oxo-1,6-dihydropyridin-2-yl)boronic acid scaffold provides a distinct vector for lead optimization compared to its 3-yl regioisomer, 6-Hydroxypyridin-3-ylboronic acid. While the 3-yl isomer is utilized in the synthesis of HCV NS5B and mTOR inhibitors , the 2-yl substitution pattern is present in a compound shown to be a potent inhibitor of Bromodomain-containing protein 4 (BRD4), with an IC50 of 66 nM [1]. This indicates that the 2-yl orientation of the 6-oxo-1,6-dihydropyridine ring can access different chemical space and achieve potent activity against distinct, therapeutically relevant targets.
| Evidence Dimension | Inhibitory Potency (IC50) of Compounds Containing the Core Scaffold |
|---|---|
| Target Compound Data | Potent BRD4 inhibitory activity has been demonstrated for a compound incorporating the 2-yl scaffold, with an IC50 of 66 nM [1]. |
| Comparator Or Baseline | 6-Hydroxypyridin-3-ylboronic acid is a known building block for HCV NS5B and mTOR inhibitors . |
| Quantified Difference | Qualitative difference in target classes accessed by each regioisomer (BRD4 for 2-yl vs. HCV/mTOR for 3-yl). |
| Conditions | BRD4 inhibition was measured in a 384-well microtiter plate assay at pH 7.5 [1]. |
Why This Matters
The 2-yl regioisomer offers a distinct chemical vector for lead generation, enabling access to biological targets like BRD4 that may not be tractable with the 3-yl isomer.
- [1] BindingDB. (n.d.). BDBM274247: 5-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-methyl-2-(1-methyl-6-oxo-1,6-dihydropyridin-2-yl)-5,6-dihydropyrrolo[3,4-b]pyrrol-4(1H)-one. IC50: 66nM for Bromodomain-containing protein 4 [44-477]. View Source
